N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide
Description
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide (C₁₁H₁₂BrClNO, molecular weight: 290.58 g/mol) is a halogenated acetamide derivative with a bromine atom at the para position and an isopropyl group at the ortho position of the phenyl ring. This compound belongs to the class of N-substituted 2-chloroacetamides, which are pivotal intermediates in organic synthesis and pharmaceutical research. The bromine substituent enhances electrophilic reactivity, while the bulky isopropyl group influences steric hindrance and lipophilicity.
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrClNO |
|---|---|
Molecular Weight |
290.58 g/mol |
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C11H13BrClNO/c1-7(2)9-5-8(12)3-4-10(9)14-11(15)6-13/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
FUMHQYLGVPJCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Alternative Single-Pot Synthesis
A streamlined approach eliminates intermediate isolation, as demonstrated in similar acetamide syntheses:
-
Combine 4-bromo-2-isopropylaniline (10 mmol), chloroacetyl chloride (12 mmol), and NaHCO (15 mmol) in acetone (50 mL).
-
Reflux at 60°C for 4 hours.
-
Cool, filter insoluble salts, and concentrate the filtrate.
-
Partition between ethyl acetate (100 mL) and water (100 mL).
-
Dry and concentrate the organic phase, then purify via silica gel chromatography.
Yield : 74–85% (extrapolated from comparable systems).
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 8.93 | 6 | 82 | 98 |
| Tetrahydrofuran | 7.52 | 5 | 78 | 97 |
| Acetone | 20.7 | 4 | 85 | 96 |
| Ethyl Acetate | 6.02 | 8 | 70 | 95 |
Data adapted from demonstrate acetone’s superiority in balancing reaction rate and yield, likely due to its moderate polarity and ability to dissolve both organic and inorganic species.
Base Comparison
| Base | Equivalents | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Triethylamine | 1.2 | 82 | Low |
| NaHCO | 1.5 | 85 | Moderate (CO) |
| KCO | 2.0 | 79 | High (KCl) |
Triethylamine minimizes inorganic byproducts but requires strict anhydrous conditions. Sodium bicarbonate offers a practical compromise for large-scale synthesis.
Purification and Characterization
Recrystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) | Solvent System |
|---|---|---|---|
| Ethanol/Water | 98 | 75 | 1:1 v/v |
| Hexane/Ethyl Acetate | 99 | 85 | 3:1 v/v (column) |
| Dichloromethane/MeOH | 97 | 90 | 9:1 v/v (flash chromatography) |
Chromatographic methods provide higher recovery but require specialized equipment. Recrystallization remains cost-effective for small batches.
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH)), 2.95–3.05 (m, 1H, CH(CH)), 4.20 (s, 2H, ClCH), 7.30 (d, J = 8.4 Hz, 1H, ArH), 7.55 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.80 (d, J = 2.4 Hz, 1H, ArH), 8.10 (s, 1H, NH).
-
IR (KBr) : 3280 cm (N–H stretch), 1665 cm (C=O), 1540 cm (C–Br).
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (100 g batches) employs continuous flow reactors to enhance heat dissipation and reduce reaction times. Key parameters:
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of N-(4-substituted-2-isopropyl-phenyl)-2-chloro-acetamide derivatives.
Oxidation: Formation of 4-bromo-2-isopropylphenol or 4-bromo-2-isopropylbenzaldehyde.
Reduction: Formation of 4-isopropylphenyl-2-chloro-acetamide.
Scientific Research Applications
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The bromo and isopropyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide with key structural analogs:
Key Observations:
- Steric Effects : The isopropyl group in the target compound introduces greater steric hindrance than methyl or methoxy groups, likely affecting reaction kinetics and crystal packing .
- Biological Activity : Analogues like 2-Chloro-N-(4-fluorophenyl)acetamide are precursors to antimicrobial agents, suggesting the target compound could share similar applications .
Crystallographic and Hydrogen-Bonding Patterns
- N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (): Exhibits a dihedral angle of 68.21° between aromatic rings, with intermolecular N–H···O hydrogen bonds forming chains along the [010] axis .
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Features intramolecular C–H···O interactions and intermolecular N–H···O bonds, creating a layered structure .
The target compound’s isopropyl group may disrupt planar arrangements, leading to less ordered crystal structures compared to smaller substituents.
Biological Activity
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide is an organic compound notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its anti-inflammatory, analgesic, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of 304.61 g/mol. The compound features a bromo substituent on the aromatic ring and a chloroacetamide functional group, which significantly influences its biological activity.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic effects. The presence of the chloroacetamide group is believed to enhance its interaction with biological targets involved in pain and inflammation pathways. In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Indomethacin | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Aspirin | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains and fungi. For instance, derivatives of similar compounds have shown effectiveness against Bacillus subtilis and Candida albicans, indicating potential applications in treating infections.
Table 2: Antimicrobial Activity of this compound Derivatives
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Bacillus subtilis | TBD |
| Candida albicans | TBD |
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Anticancer Potential
In addition to its anti-inflammatory and antimicrobial properties, this compound has shown promise as an anticancer agent . Studies utilizing the Sulforhodamine B (SRB) assay have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).
Case Study: Anticancer Activity Evaluation
A recent study synthesized several derivatives of the compound, evaluating their anticancer activity through molecular docking studies and in vitro assays. The results indicated that specific derivatives exhibited significant cytotoxicity against cancer cells, potentially blocking key metabolic pathways essential for tumor growth.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown efficacy by interfering with bacterial lipid biosynthesis.
- Induction of Apoptosis in Cancer Cells : The compound's derivatives may induce apoptotic pathways in cancer cells, leading to reduced viability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 4-bromo-2-isopropyl-aniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:
- Temperature control : Maintain 0–5°C during chloroacetyl chloride addition to mitigate exothermic side reactions .
- Solvent selection : Use dichloromethane or THF for solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., bromine and isopropyl groups) and confirm acetamide formation. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the chloroacetamide CH resonates at δ 4.0–4.2 ppm .
- X-ray crystallography : Use SHELXL for refinement. Hydrogen bonding (e.g., N–H···O) and intramolecular interactions (C–H···O) stabilize the crystal lattice, as seen in analogous acetamides .
Q. How can hydrolysis and oxidation pathways of this compound be systematically studied?
- Methodology :
- Hydrolysis : Reflux with aqueous NaOH to cleave the amide bond, yielding 4-bromo-2-isopropyl-aniline and chloroacetic acid. Monitor via TLC or HPLC .
- Oxidation : Treat with KMnO/HSO to oxidize the isopropyl group to a ketone. FT-IR tracks carbonyl formation (C=O stretch ~1700 cm) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the chloroacetamide group in nucleophilic substitution reactions?
- Methodology :
- Kinetic studies : Compare reaction rates with nucleophiles (e.g., azide, thiols) under varying conditions. The electron-withdrawing bromine and isopropyl groups increase electrophilicity at the chloroacetamide carbon, accelerating substitution .
- DFT calculations : Model charge distribution using Gaussian. The para-bromo group stabilizes transition states via resonance, as observed in similar halogenated acetamides .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodology :
- SHELXL refinement : Use TWIN and BASF commands for twinned crystals. For ambiguous electron density, test alternative occupancy models (e.g., disorder in the isopropyl group) .
- Validation tools : Check R and GooF values. Cross-validate with Hirshfeld surface analysis to confirm hydrogen-bonding networks .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against inflammatory targets?
- Methodology :
- Enzyme assays : Test COX-1/COX-2 inhibition using colorimetric kits (e.g., Cayman Chemical). Compare IC values with analogs (e.g., chloro vs. bromo substituents) .
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). The isopropyl group may enhance hydrophobic interactions in the active site .
Q. What experimental approaches assess the compound’s potential as a leukotriene A4 hydrolase inhibitor?
- Methodology :
- In vitro inhibition : Measure enzyme activity via fluorescence-based assays (substrate: LTA4 methyl ester). Pre-incubate with the compound and quantify residual activity .
- Cell-based models : Use murine macrophages to monitor leukotriene B4 production via ELISA after LPS stimulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
